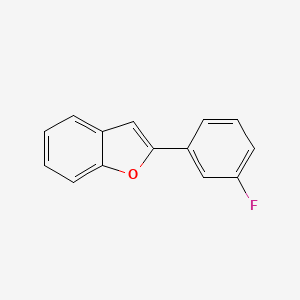

2-(3-Fluorophenyl)benzofuran

CAS No.:

Cat. No.: VC15831140

Molecular Formula: C14H9FO

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9FO |

|---|---|

| Molecular Weight | 212.22 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-1-benzofuran |

| Standard InChI | InChI=1S/C14H9FO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H |

| Standard InChI Key | GHJNBTLOOLFKGU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)F |

Introduction

Structural and Crystallographic Characteristics

Molecular Geometry and Conformational Analysis

The benzofuran core consists of a fused benzene and furan ring system. In derivatives such as 5-chloro-3-ethylsulfinyl-2-(3-fluorophenyl)-1-benzofuran, X-ray crystallography reveals that the benzofuran ring system is nearly planar, with root-mean-square (r.m.s.) deviations of 0.007–0.013 Å from ideal planarity . The 3-fluorophenyl group forms dihedral angles of 5.62°–15.35° with the benzofuran plane, indicating moderate conjugation between the two aromatic systems . Notably, the fluorine atom in such structures may exhibit positional disorder, as observed in the crystal lattice, where occupancy factors for fluorine sites can reach 0.921 .

Table 1: Key Crystallographic Parameters of 2-(3-Fluorophenyl)benzofuran Analogs

| Parameter | Value | Source |

|---|---|---|

| Benzofuran planarity (r.m.s.) | 0.007–0.013 Å | |

| Dihedral angle (phenyl vs. benzofuran) | 5.62°–15.35° | |

| Fluorine disorder occupancy | 0.921 (major), 0.079 (minor) |

Synthetic Strategies

Directed Lithiation and Friedel-Crafts Approaches

The synthesis of benzofuran derivatives often employs regioselective lithiation strategies. For example, 3-formyl-2-furylcarbinols can be generated via N-methylpiperazide (LNMP)-mediated lithiation of 3-furancarboxaldehydes, followed by alkylation with aldehydes or ketones . Subsequent Friedel-Crafts reactions catalyzed by bismuth(III) chloride enable the formation of tricarbonyl intermediates, which undergo intramolecular aldol condensation to yield functionalized benzofurans .

For 2-(3-fluorophenyl)benzofuran, a plausible route involves:

-

Suzuki-Miyaura Coupling: Reaction of 2-bromobenzofuran with 3-fluorophenylboronic acid under palladium catalysis.

-

Cyclization Methods: Acid-catalyzed cyclization of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone derivatives.

Table 2: Representative Yields in Benzofuran Synthesis

| Method | Yield (%) | Key Conditions | Source |

|---|---|---|---|

| Bismuth(III)-catalyzed cyclization | 60–80 | THF, −78°C to RT | |

| Suzuki coupling | 70–85 | Pd(PPh₃)₄, Na₂CO₃, DME |

Physicochemical and Electronic Properties

Solubility and Lipophilicity

Future Directions and Challenges

Targeted Drug Design

Optimizing the substitution pattern at the benzofuran C-3 position could enhance selectivity for kinase targets implicated in cancer and inflammatory diseases. Computational docking studies using fluorinated benzofurans as EGFR or COX-2 inhibitors are warranted.

Overcoming Synthetic Limitations

Current methods for 2-arylbenzofurans suffer from moderate yields (60–85%) and require toxic catalysts (e.g., BiCl₃) . Development of greener methodologies, such as photoredox catalysis, could improve scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume